

# 1-Bromo-3,5-dichloro-2-fluorobenzene chemical properties

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## Compound of Interest

**Compound Name:** 1-Bromo-3,5-dichloro-2-fluorobenzene

**Cat. No.:** B1523972

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An In-depth Technical Guide to **1-Bromo-3,5-dichloro-2-fluorobenzene**

## Introduction

**1-Bromo-3,5-dichloro-2-fluorobenzene** is a polyhalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of four distinct halogen atoms on a benzene ring—each with unique electronic and steric properties—provides a platform for selective, sequential chemical transformations. This guide offers a comprehensive overview of its core chemical properties, reactivity, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the fields of drug discovery and fine chemical manufacturing. The presence of bromine, chlorine, and fluorine atoms imbues the molecule with specific characteristics that are highly sought after for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup>

## Physicochemical and Spectroscopic Profile

The physical and spectroscopic data of a compound are fundamental to its practical application, providing insights into its purity, structure, and handling requirements.

## Core Properties

The key physicochemical properties of **1-Bromo-3,5-dichloro-2-fluorobenzene** are summarized below. These characteristics are essential for designing reaction conditions, purification procedures, and storage protocols.

Property	Value	Source(s)
CAS Number	17318-08-0	[3]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrCl <sub>2</sub> F	[3]
Molecular Weight	243.89 g/mol	[3]
Appearance	Pale-yellow to yellow-brown solid or liquid	
Boiling Point	~234 °C	[4]
Density	~1.823 g/cm <sup>3</sup>	[4]
IUPAC Name	1-Bromo-3,5-dichloro-2-fluorobenzene (or 5-Bromo-1,3-dichloro-2-fluorobenzene)	
Solubility	Generally insoluble in water, but soluble in common organic solvents.	[5]
Storage	Store at room temperature in a tightly sealed container in a dry, well-ventilated area.	[4][6]

## Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. While a dedicated spectrum for this specific isomer is not publicly available in the search results, we can infer the expected spectral characteristics based on its structure and data from closely related analogues.[7]

- <sup>1</sup>H NMR (Proton NMR): The molecule contains two aromatic protons. Due to the surrounding halogen atoms, their chemical shifts would be expected in the downfield region (likely δ 7.0–8.0 ppm). The coupling patterns would be influenced by both proton-proton and proton-fluorine interactions.

- $^{13}\text{C}$  NMR (Carbon NMR): Six distinct signals would be expected for the aromatic carbons. The carbons bonded to halogens will show characteristic shifts, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
- $^{19}\text{F}$  NMR (Fluorine NMR): A single resonance would be observed for the fluorine atom, with its chemical shift influenced by the adjacent bromine and chlorine substituents.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring ( $\sim 3000\text{-}3100\text{ cm}^{-1}$ ), C=C aromatic ring stretching ( $\sim 1400\text{-}1600\text{ cm}^{-1}$ ), and strong absorptions corresponding to C-Halogen (C-F, C-Cl, C-Br) bonds in the fingerprint region ( $<1200\text{ cm}^{-1}$ ).
- Mass Spectrometry (MS): The mass spectrum will show a distinct isotopic pattern for the molecular ion  $[\text{M}]^+$  peak due to the presence of bromine ( $^{79}\text{Br}/\sim 50\%$ ,  $^{81}\text{Br}/\sim 50\%$ ) and chlorine ( $^{35}\text{Cl}/\sim 75\%$ ,  $^{37}\text{Cl}/\sim 25\%$ ) isotopes. This unique pattern is a powerful tool for confirming the compound's elemental composition.[8]

## Chemical Reactivity and Synthetic Utility

The synthetic value of **1-Bromo-3,5-dichloro-2-fluorobenzene** stems from the differential reactivity of its carbon-halogen bonds and the overall electron-deficient nature of the aromatic ring.

## Electronic Effects and Reactivity Principles

The reactivity of the benzene ring is heavily influenced by its halogen substituents. Fluorine, chlorine, and bromine all exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. Conversely, they have a modest electron-donating resonance effect (+R). This combination of effects makes the ring susceptible to nucleophilic aromatic substitution (SNAr) and allows for regioselective functionalization.[9]

The C-Br bond is the most labile among the carbon-halogen bonds present, making it the primary site for metal-catalyzed cross-coupling reactions. The general order of reactivity for such reactions is C-I > C-Br > C-Cl >> C-F.[10]

## Key Synthetic Transformations

The C-Br bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds. This makes the compound a valuable precursor in reactions such as:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[2]
- Stille Coupling: Reaction with organostannanes.
- Heck Coupling: Reaction with alkenes.
- Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

These reactions are foundational in modern drug discovery for assembling complex molecular scaffolds from simpler building blocks.[11]

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The electron-deficient nature of the ring, enhanced by three powerfully withdrawing halogens, facilitates SNAr reactions. While the C-F bond is the strongest, the fluorine atom is a potent activator for nucleophilic attack at the carbon to which it is attached and can sometimes be displaced by strong nucleophiles under specific conditions.[10] More commonly, other positions on the ring may be activated for substitution.

## Synthesis and Manufacturing

Understanding the synthetic origin of a building block is critical for assessing its purity, potential by-products, and scalability. **1-Bromo-3,5-dichloro-2-fluorobenzene** is typically synthesized from aniline precursors via diazotization followed by a Sandmeyer-type reaction.

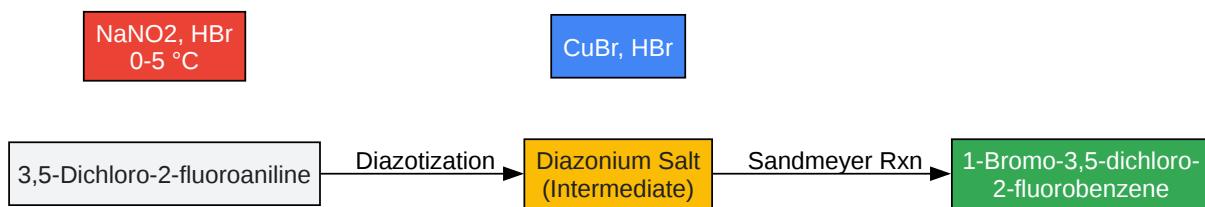
## General Synthetic Protocol: Sandmeyer Reaction

A common industrial route involves the transformation of a corresponding aniline.[12][13]

- Diazotization: 3,5-Dichloro-2-fluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HBr or H<sub>2</sub>SO<sub>4</sub>) at low temperatures (0-5 °C) to form an in-situ diazonium salt.
- Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution containing a copper(I) bromide (CuBr) catalyst dissolved in hydrobromic acid. This promotes

the displacement of the diazonium group ( $-N_2$ ) with a bromine atom.

- Work-up and Purification: The reaction mixture is typically neutralized, extracted with an organic solvent, washed, and dried. The final product is purified via distillation or column chromatography to achieve high purity.[14]



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Caption: Key steps in the synthesis via a Sandmeyer reaction.

## Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate.

- Pharmaceuticals: It is a building block for Active Pharmaceutical Ingredients (APIs). The incorporation of a halogenated phenyl ring can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and fine-tune binding affinity to biological targets. It has been documented as an intermediate in the synthesis of drugs for challenging diseases like tuberculosis and cancer.[1][11][15]
- Agrochemicals: Similar to pharmaceuticals, it serves as a precursor for creating novel herbicides, insecticides, and fungicides. The specific halogenation pattern can be key to the biological activity of the final agrochemical product.[11]
- Advanced Materials: The unique electronic properties of polyhalogenated aromatics make them useful in the development of specialized materials such as liquid crystals or organic light-emitting diodes (OLEDs).[15]

## Safety and Handling

As a halogenated organic compound, **1-Bromo-3,5-dichloro-2-fluorobenzene** requires careful handling in a laboratory or industrial setting.

## GHS Hazard Information

While a specific, unified GHS classification was not found in the search results, data for closely related isomers provide a strong indication of the expected hazards. Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier.[\[16\]](#)[\[17\]](#)

Hazard Class	Statement
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation

- Signal Word: Warning[\[18\]](#)

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[\[19\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[\[19\]](#)
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.[\[19\]](#)
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[\[19\]](#)
- First Aid:
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[17\]](#)
  - In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[17\]](#)

- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)